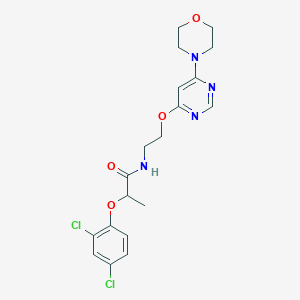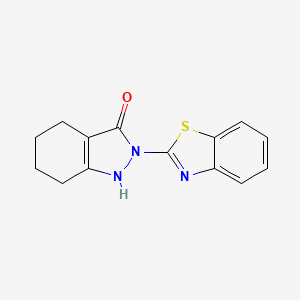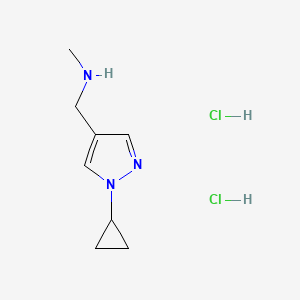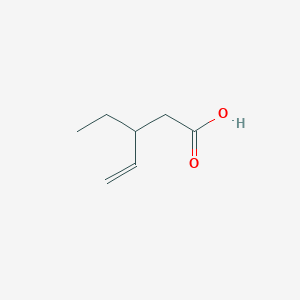![molecular formula C22H18ClN5O2S B2647841 5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one CAS No. 958612-95-8](/img/structure/B2647841.png)
5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Imidacloprid and Neonicotinoid Research Applications
Imidacloprid, a compound with a somewhat related chemical structure due to its inclusion in the neonicotinoid class, has been extensively studied for its insecticidal properties. Research on imidacloprid and other neonicotinoids focuses on their effects on insects and potential toxicity to mammals, including humans. For instance, studies have reported cases of human intoxication following imidacloprid ingestion, with symptoms such as vomiting, hypertension, and cardiopulmonary arrest, underscoring the need for understanding its toxicological profile (Shadnia & Moghaddam, 2008). Additionally, acute poisoning incidents with imidacloprid have highlighted the compound's low toxicity to mammals compared to insects, due to differences in nicotinic receptor subtypes and the protective role of the blood-brain barrier in mammals (Wu, Lin, & Cheng, 2001).
Carcinogenic Heterocyclic Amines in Diet
Research on heterocyclic amines, such as those generated during the cooking of meat, investigates their carcinogenic potential. These studies are crucial for understanding how cooking methods influence the formation of carcinogens and their impact on human health. For example, the detection of carcinogenic heterocyclic amines in the urine of healthy volunteers eating a normal diet but not in patients receiving parenteral alimentation suggests that dietary intake is a significant source of exposure (Ushiyama et al., 1991).
Imiquimod in Treating High-Grade Intraepithelial Neoplasia
Imiquimod, another compound with immunomodulatory properties, has been studied for its potential in treating high-grade intraepithelial neoplasia. These studies explore imiquimod's ability to induce immune responses that could inhibit tumor growth, offering insights into non-traditional cancer treatment approaches (Diaz-Arrastia et al., 2001).
Environmental Exposure to Pesticides
Investigations into the environmental exposure of children to organophosphorus and pyrethroid pesticides demonstrate the ongoing concern regarding pesticide residues in living environments and their potential effects on human health, particularly among vulnerable populations like children (Babina et al., 2012).
Propriétés
IUPAC Name |
5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2S/c1-12(2)19-21(30)28-20(26-19)15-5-3-4-6-16(15)25-22(28)31-11-14-9-18(29)27-10-13(23)7-8-17(27)24-14/h3-10,12,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZGYTFGJHUTJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine](/img/structure/B2647759.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2647760.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2647761.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2647763.png)
![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647764.png)
![N-[3-(4-ethylpiperazin-1-yl)propyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2647766.png)
![5-[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2647767.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2647769.png)

![2-Amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2647773.png)

![5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2647776.png)
